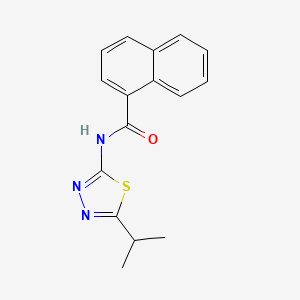

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-naphthamide

Description

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-naphthamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an isopropyl group at the 5-position and a 1-naphthamide moiety at the 2-position. The 1-naphthamide substituent introduces a bulky aromatic system, which may facilitate π-π stacking interactions in biological targets.

Properties

IUPAC Name |

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-10(2)15-18-19-16(21-15)17-14(20)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCUXRGYPGRZIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-naphthamide typically involves the reaction of 2-amino-5-isopropyl-1,3,4-thiadiazole with 1-naphthoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics and antifungal agents.

Medicine: Investigated for its anticancer properties and potential use in treating various cancers.

Industry: Used in the development of agrochemicals such as herbicides and pesticides due to its bioactivity.

Mechanism of Action

The mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with DNA replication .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-naphthamide and related compounds:

Key Observations :

- Substituent Effects : The isopropyl group in the target compound is bulkier than methylthio (5f) or ethylthio (), likely increasing steric hindrance but improving lipid solubility. This contrasts with the chlorobenzylthio group in 5e, which introduces electronegativity but may reduce metabolic stability .

- Amide Variations: The 1-naphthamide group distinguishes the target compound from acetamide derivatives (e.g., 5e, 5f) and benzamide analogs ().

Physicochemical Properties

- Melting Points : Thiadiazole derivatives with methylthio (5f) or ethylthio (5g) substituents exhibit higher melting points (158–170°C) compared to benzylthio derivatives (133–140°C), suggesting that smaller, linear substituents promote crystallinity . The target compound’s naphthamide group may reduce melting point due to increased molecular flexibility.

- Synthetic Yields : Acetamide derivatives in show yields of 68–88%, with benzylthio-substituted compounds (e.g., 5h) achieving the highest yields (85–88%). The target compound’s synthesis would require optimization due to the steric bulk of the naphthamide group .

Spectral and Analytical Comparisons

- IR Spectroscopy : The target compound’s carbonyl stretch (C=O) is expected near 1,660–1,680 cm⁻¹, aligning with acetamide derivatives (e.g., 1,664 cm⁻¹ in ). Aromatic C-H stretches for the naphthalene system would appear at ~3,050–3,100 cm⁻¹ .

- NMR Spectroscopy : The 1-naphthamide protons would resonate as multiplet signals in the δ 7.2–8.5 ppm range, distinct from the simpler phenyl signals in acetamide analogs (e.g., δ 7.2–7.9 ppm in ) .

Biological Activity

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring attached to a naphthamide moiety. Its molecular formula is C₁₃H₁₅N₃OS, with a molecular weight of approximately 297.396 g/mol. The presence of the thiadiazole ring is crucial for its biological activity, as it can engage in various chemical interactions that enhance its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways and DNA repair mechanisms, which can disrupt cellular processes and lead to apoptosis in cancer cells.

- Antimicrobial Activity : Similar thiadiazole derivatives exhibit notable antimicrobial properties by interfering with bacterial cell wall synthesis and DNA replication .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Studies have shown that compounds with similar structures can affect cell cycle regulation and induce apoptosis in various cancer cell lines. The compound's ability to modulate pathways involved in tumor growth makes it a candidate for further investigation as an anticancer agent.

Antimicrobial Effects

The antimicrobial efficacy of this compound has been explored through various studies. It has demonstrated activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism underlying its antimicrobial action is likely linked to its ability to disrupt essential bacterial processes .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.